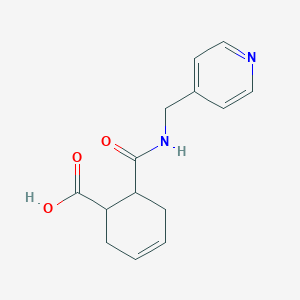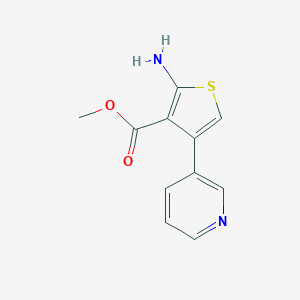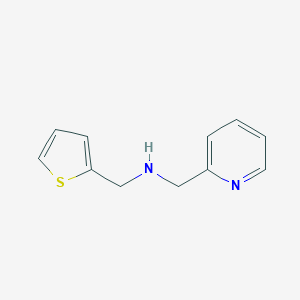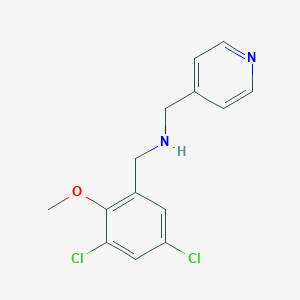SULFANYL]ETHYL})AMINE](/img/structure/B494733.png)
[(2-CHLORO-6-FLUOROPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2-CHLORO-6-FLUOROPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is a synthetic organic compound that features a benzyl group substituted with chlorine and fluorine, a tetrazole ring, and an ethanamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2-CHLORO-6-FLUOROPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE typically involves multiple steps:
Formation of the Benzyl Intermediate: The starting material, 2-chloro-6-fluorobenzyl chloride, is reacted with a suitable nucleophile to introduce the benzyl group.
Introduction of the Tetrazole Ring: The intermediate is then reacted with sodium azide and a suitable catalyst to form the tetrazole ring.
Formation of the Ethanamine Backbone: The final step involves the reaction of the intermediate with ethanamine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrazole ring.
Reduction: Reduction reactions may target the benzyl group or the tetrazole ring.
Substitution: The chlorine and fluorine atoms on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups on the benzyl ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, the compound may be studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It could be used in the design of new drugs targeting specific enzymes or receptors.
Medicine
In medicine, the compound might be investigated for its therapeutic potential. Its structure suggests it could interact with biological targets in a specific manner, making it a candidate for drug development.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of [(2-CHLORO-6-FLUOROPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring and benzyl group could play crucial roles in binding to these targets.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-chlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine
- N-(2-fluorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine
- N-(2-chloro-6-fluorobenzyl)-2-[(1H-tetrazol-5-yl)sulfanyl]ethanamine
Uniqueness
The uniqueness of [(2-CHLORO-6-FLUOROPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE lies in its specific substitution pattern on the benzyl ring and the presence of the tetrazole ring. These features may confer unique chemical and biological properties, making it distinct from similar compounds.
Propiedades
Fórmula molecular |
C11H13ClFN5S |
|---|---|
Peso molecular |
301.77g/mol |
Nombre IUPAC |
N-[(2-chloro-6-fluorophenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine |
InChI |
InChI=1S/C11H13ClFN5S/c1-18-11(15-16-17-18)19-6-5-14-7-8-9(12)3-2-4-10(8)13/h2-4,14H,5-7H2,1H3 |
Clave InChI |
QSUMERMGRCJWCG-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCNCC2=C(C=CC=C2Cl)F |
SMILES canónico |
CN1C(=NN=N1)SCCNCC2=C(C=CC=C2Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-Methoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide](/img/structure/B494656.png)
![N-(5-bromo-2-ethoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B494657.png)
![3-[(4,5-Dimethyl-1,3-thiazol-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B494658.png)
![N-(4-chlorophenyl)-2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl)sulfanyl]acetamide](/img/structure/B494659.png)
![3-amino-N-(4-chlorophenyl)-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B494661.png)
![6-Methyl-2-[(2-oxopropyl)sulfanyl]-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile](/img/structure/B494662.png)
![4-amino-N-{2-[(3-bromo-4-ethoxy-5-methoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B494664.png)


![4-{2-[(3-Methoxybenzyl)amino]ethyl}benzenesulfonamide](/img/structure/B494667.png)

![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-3-(2-phenoxyethoxy)benzamide](/img/structure/B494671.png)
